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molecular formula C14H19BrO2S B3119210 Tert-butyl 2-(4-bromophenylthio)-2-methylpropanoate CAS No. 247923-30-4

Tert-butyl 2-(4-bromophenylthio)-2-methylpropanoate

Cat. No. B3119210
M. Wt: 331.27 g/mol
InChI Key: SYNUPKFIWSYGPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06750236B2

Procedure details

4-Bromothiophenol (100 g) and tert-butyl 2-bromoisobutyrate (118 g) are dissolved in 1 l of ethanol and treated with 29 g of KOH. The mixture is stirred under reflux for 2 h and cooled, and the KBr is filtered off. The filtrate is concentrated and the residue is recrystallized from n-hexane. This gives 93.6 g of a colourless solid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
118 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
29 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.Br[C:10]([CH3:19])([CH3:18])[C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12].[OH-].[K+]>C(O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:10]([CH3:19])([CH3:18])[C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)S
Name
Quantity
118 g
Type
reactant
Smiles
BrC(C(=O)OC(C)(C)C)(C)C
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
29 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the KBr is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from n-hexane

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(C=C1)SC(C(=O)OC(C)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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